R18 peptide
CAS No.: 211364-78-2
VCID: VC21539739
Molecular Formula: C101H157N27O29S3
Molecular Weight: 2309.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
The R18 peptide, also known as Poly-arginine peptide-18, is a synthetic peptide composed of 18 arginine residues. It has been extensively studied for its neuroprotective properties, particularly in models of stroke and other neurodegenerative conditions. The peptide's positive charge, conferred by the arginine residues, allows it to interact with negatively charged cell membranes and potentially mitigate excitotoxicity and oxidative stress associated with neuronal injury. Mechanism of ActionR18 exerts its neuroprotective effects through several mechanisms:
Rodent ModelsR18 has demonstrated significant neuroprotective efficacy in rodent models of middle cerebral artery occlusion (MCAO), a common model for studying stroke. It reduces infarct volume and improves neurological outcomes when administered within a therapeutic window of up to 60 minutes post-stroke .
Nonhuman Primate (NHP) ModelsIn NHP models, R18 administered at 1000 nmol/kg 60 minutes after stroke onset significantly reduced infarct lesion volume by up to 69.7% at 28 days post-stroke and improved functional outcomes as assessed by the NHP stroke scale .
Comparison with Other Neuroprotective AgentsR18 has been compared to other neuroprotective peptides, such as TAT-NR2B9c (now known as NA-1), which is currently in Phase 3 clinical trials for stroke. R18 has shown superior neuroprotective efficacy compared to TAT-NR2B9c in rodent models . Stability and Toxicity |
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CAS No. | 211364-78-2 | ||||||||||||||||||||
Product Name | R18 peptide | ||||||||||||||||||||
Molecular Formula | C101H157N27O29S3 | ||||||||||||||||||||
Molecular Weight | 2309.7 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | YSKZRNFKZLWXRG-ZHTKBQOPSA-N | ||||||||||||||||||||
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6 | ||||||||||||||||||||
SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 | ||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 | ||||||||||||||||||||
Appearance | White lyophilised solid | ||||||||||||||||||||
Purity | >98% | ||||||||||||||||||||
Sequence | PHCVPRDLSWLDLEANMCLP | ||||||||||||||||||||
Solubility | Soluble in water | ||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||
PubChem Compound | 16138697 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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